In-Depth Technical Guide: Physical and Chemical Properties of 1-(Thiophen-2-yl)propane-2-sulfonyl chloride
In-Depth Technical Guide: Physical and Chemical Properties of 1-(Thiophen-2-yl)propane-2-sulfonyl chloride
Executive Summary
1-(Thiophen-2-yl)propane-2-sulfonyl chloride (CAS: 1017338-06-5) is a highly specialized, bifunctional electrophilic building block widely utilized in medicinal chemistry and advanced organic synthesis. Structurally, it combines a thiophene heteroaromatic ring—a privileged bioisostere for phenyl groups—with a branched aliphatic sulfonyl chloride moiety. This unique architecture allows researchers to install lipophilic, metabolically stable thiophene-alkyl vectors into drug candidates, primarily through the formation of robust sulfonamide linkages[1][2]. This whitepaper details its physicochemical properties, mechanistic reactivity, and validated protocols for its application in drug discovery.
Structural and Physical Properties
Understanding the physicochemical parameters of 1-(Thiophen-2-yl)propane-2-sulfonyl chloride is critical for predicting its behavior in both synthetic workflows and biological systems.
Expert Data Correction Note: Automated chemical databases occasionally misalign parsed data. For instance, raw database outputs for this compound erroneously list the XLogP3-AA as 223.97 and Exact Mass as 2.5[3]. As an expert correction, these values have been logically reassigned below based on standard chemoinformatic principles.
| Property | Value | Significance in Drug Design / Synthesis |
| CAS Number | 1017338-06-5 | Unique identifier for procurement and safety tracking[3]. |
| Molecular Formula | C7H9ClO2S2 | Indicates the presence of two sulfur atoms (thiophene + sulfonyl)[3]. |
| Molecular Weight | 224.7 g/mol | Low molecular weight allows for downstream lead optimization without exceeding Lipinski's Rule of 5[3]. |
| Exact Mass | 223.97 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation[3]. |
| XLogP3-AA | ~2.5 | Moderate lipophilicity, ideal for cellular membrane permeability[3]. |
| Topological Polar Surface Area (TPSA) | 70.8 Ų | Optimal for cellular penetration and oral bioavailability[3]. |
| Hydrogen Bond Acceptors | 3 | Two oxygen atoms (sulfonyl) and one sulfur atom (thiophene)[3]. |
| Rotatable Bonds | 3 | Provides necessary conformational flexibility for optimal target binding[3]. |
Chemical Reactivity & Mechanistic Insights
The utility of 1-(Thiophen-2-yl)propane-2-sulfonyl chloride stems from the orthogonal reactivity of its two primary structural features:
The Sulfonyl Chloride Electrophile
The S(VI) center of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms and the chloride leaving group. It reacts readily with nucleophiles, most notably primary and secondary amines, to form sulfonamides[4]. Mechanistic Causality: The reaction typically proceeds via a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a pentacoordinate bipyramidal transition state[5]. The elongation of the S–O bond in the transition state relieves steric strain, followed by the expulsion of the chloride ion[5]. Because hydrochloric acid (HCl) is generated as a byproduct, a non-nucleophilic base (e.g., pyridine or DIPEA) is strictly required to drive the reaction forward and prevent the protonation of the nucleophilic amine[4].
Thiophene as a Phenyl Bioisostere
In medicinal chemistry, the thiophene ring is a classical bioisostere for the phenyl ring[1]. Mechanistic Causality: Thiophene shares a similar aromatic volume and planarity with benzene, but the presence of the heteroatomic sulfur alters the electron density distribution. This replacement often improves a drug's metabolic stability by blocking specific cytochrome P450-mediated oxidation sites common to phenyl rings[1]. Furthermore, the sulfur atom can act as a weak hydrogen-bond acceptor, potentially enhancing target-receptor affinity[2].
Hydrolysis and Degradation
Like all aliphatic sulfonyl chlorides, this compound is highly sensitive to moisture. Water acts as a nucleophile, attacking the sulfonyl center to yield 1-(thiophen-2-yl)propane-2-sulfonic acid and HCl. This degradation pathway mandates stringent anhydrous handling protocols.
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for utilizing 1-(Thiophen-2-yl)propane-2-sulfonyl chloride.
Protocol 1: Synthesis of Thiophene-Alkyl Sulfonamides
This protocol describes the standard N-sulfonylation of a primary amine[4].
Reagents:
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1-(Thiophen-2-yl)propane-2-sulfonyl chloride (1.0 equiv)
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Primary or secondary amine (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 - 2.5 equiv)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
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Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis.
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Amine Solution: Dissolve the amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
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Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic. Cooling controls the reaction rate, minimizes the formation of bis-sulfonamide byproducts, and suppresses the thermal degradation of the sulfonyl chloride.
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Addition: Add 1-(Thiophen-2-yl)propane-2-sulfonyl chloride (1.0 equiv) dropwise or in small portions.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC).
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Aqueous Workup (Self-Validating System):
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Wash the organic layer with 1M aqueous HCl. Causality: This protonates and extracts unreacted amine and DIPEA into the aqueous phase.
-
Wash with saturated aqueous NaHCO3. Causality: This neutralizes any residual acid and extracts hydrolyzed sulfonic acid byproducts.
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Wash with brine to remove residual water, then dry the organic layer over anhydrous Na2SO4.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide, which can be purified via flash column chromatography.
Protocol 2: Handling, Storage, and Quenching
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Storage: Store neat 1-(Thiophen-2-yl)propane-2-sulfonyl chloride at -20 °C in a desiccator or under an inert argon atmosphere to prevent degradation.
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Quenching: Any spills or unused reactive material must be quenched by slow addition to a stirring solution of saturated sodium bicarbonate or dilute sodium hydroxide before disposal.
Visualizations of Workflows and Rationales
Workflow and mechanistic steps for synthesizing sulfonamides from sulfonyl chlorides.
Pharmacological rationale for replacing a phenyl scaffold with a thiophene bioisostere.
References
- 1-(Thiophen-2-yl)
- Thiophene vs.
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group Source: Benchchem URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
